Propylidine Ropinirole Hydrochloride(E/Z-Mixture)

Description

Historical Context and Discovery

The discovery and characterization of Propylidine Ropinirole Hydrochloride emerged from extensive pharmaceutical development and quality control efforts surrounding ropinirole hydrochloride, a non-ergoline dopamine agonist first approved in 1997. During the comprehensive analytical profiling of ropinirole drug substance, researchers identified this compound as a process-related impurity that required detailed characterization and monitoring. The compound gained particular significance when analytical chemists observed its formation as an unknown degradation impurity that appeared above reporting threshold levels in ropinirole samples exposed to specific storage conditions.

The systematic identification and structural elucidation of this impurity followed established pharmaceutical development protocols for impurity profiling. Research documented in analytical method development studies revealed that this compound eluted just before the established impurity C in chromatographic systems, necessitating the development of improved analytical methods with enhanced selectivity. The compound's recognition as a significant impurity led to its inclusion in pharmacopeial monographs and regulatory guidance documents, establishing its importance in pharmaceutical quality control frameworks.

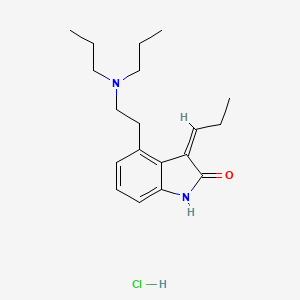

From a chemical classification perspective, Propylidine Ropinirole Hydrochloride belongs to the indolinone class of compounds, characterized by the presence of a bicyclic indole-2-one core structure. The compound contains a dipropylamino ethyl side chain that contributes to its pharmacological properties and a propylidene substituent that distinguishes it from the parent ropinirole molecule. The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it suitable for analytical applications and reference standard preparations.

Table 1: Chemical Identifiers and Properties of Propylidine Ropinirole Hydrochloride

Significance in Pharmaceutical Chemistry

Propylidine Ropinirole Hydrochloride holds substantial significance in pharmaceutical chemistry as a critical quality control component for dopamine agonist drug substances. The compound serves as an essential reference standard for analytical method development, enabling pharmaceutical scientists to establish robust testing procedures for impurity detection and quantification. Its role in method validation studies ensures that analytical techniques possess adequate selectivity, sensitivity, and specificity to detect this impurity at clinically relevant levels.

The compound's importance extends to regulatory compliance applications, where pharmaceutical manufacturers must demonstrate comprehensive impurity profiling capabilities. Regulatory authorities require detailed characterization of process-related impurities, and Propylidine Ropinirole Hydrochloride represents a well-documented example of such impurities in dopamine agonist synthesis. The availability of characterized reference materials enables manufacturers to meet stringent quality standards and regulatory requirements for drug substance purity.

Research applications of Propylidine Ropinirole Hydrochloride encompass synthetic chemistry studies aimed at understanding impurity formation mechanisms and developing improved manufacturing processes. The compound's structural characteristics provide insights into the chemical transformations that occur during ropinirole synthesis and storage, informing process optimization efforts. Additionally, the compound serves as a valuable tool for analytical chemistry research focused on developing advanced separation techniques and detection methods for pharmaceutical impurities.

The compound's significance in pharmaceutical chemistry also relates to its role in forced degradation studies and stability testing protocols. Researchers utilize this compound to understand degradation pathways and establish appropriate storage conditions for ropinirole drug products. The formation of Propylidine Ropinirole under specific conditions provides critical information for pharmaceutical formulation scientists developing stable drug products with extended shelf lives.

Relationship to Ropinirole

Propylidine Ropinirole Hydrochloride maintains a direct structural and synthetic relationship to ropinirole, a non-ergoline dopamine agonist used in treating Parkinson's disease and restless legs syndrome. The compound's formation occurs through specific chemical modifications of the ropinirole structure, involving the introduction of a propylidene group that creates geometric isomerism around the resulting double bond. This structural modification fundamentally alters the compound's chemical and biological properties while maintaining the core indolinone framework characteristic of the ropinirole family.

The synthetic pathway leading to Propylidine Ropinirole formation involves condensation reactions that can occur during ropinirole manufacturing processes or under specific storage conditions. Research has demonstrated that this impurity can form as a degradation product when ropinirole samples are exposed to elevated temperatures or extended storage periods, highlighting the importance of controlled manufacturing and storage conditions. The formation mechanism involves the interaction of the ropinirole indolinone core with reactive intermediates or degradation products present in the synthesis mixture.

Analytical studies have established that Propylidine Ropinirole exhibits distinct chromatographic behavior compared to ropinirole, with relative retention times ranging from 1.54 to 2.80 depending on the analytical conditions employed. This separation characteristic enables effective monitoring and quantification of the impurity in ropinirole drug substance and drug product samples. The compound's elution profile in reversed-phase chromatographic systems provides valuable information for method development and optimization efforts.

Table 2: Comparative Structural Analysis

| Parameter | Ropinirole | Propylidine Ropinirole |

|---|---|---|

| Molecular Formula | C16H24N2O | C19H28N2O |

| Molecular Weight | 260.38 g/mol | 300.4 g/mol |

| Core Structure | Indolinone | Indolinone |

| Key Difference | Saturated indolinone | Propylidene substituent |

| Geometric Isomerism | None | E/Z mixture |

| CAS Number | 91374-21-9 | 784110-47-0 |

The pharmacological relationship between Propylidine Ropinirole and ropinirole remains an area of scientific interest, although the structural modifications significantly alter the compound's biological activity profile. The presence of the propylidene group and the resulting geometric isomerism likely impact the compound's binding affinity for dopamine receptors and its pharmacokinetic properties. However, as a pharmaceutical impurity, Propylidine Ropinirole requires monitoring to ensure that its presence in drug products remains below established safety thresholds.

The regulatory framework governing Propylidine Ropinirole reflects its status as a known impurity of ropinirole, with established limits and analytical requirements defined in pharmacopeial monographs. The United States Pharmacopeia and European Pharmacopoeia include specific testing procedures and acceptance criteria for this impurity, ensuring consistent quality standards across different manufacturing sites and geographical regions. These regulatory standards emphasize the compound's significance in pharmaceutical quality control and the need for reliable analytical methods capable of accurate impurity determination.

Properties

IUPAC Name |

(3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O.ClH/c1-4-8-16-18-15(9-7-10-17(18)20-19(16)22)11-14-21(12-5-2)13-6-3;/h7-10H,4-6,11-14H2,1-3H3,(H,20,22);1H/b16-8-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHCNVIUIRHBLU-SQIOZQJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=CCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)CCC1=C\2C(=CC=C1)NC(=O)/C2=C\CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858346 | |

| Record name | (3Z)-4-[2-(Dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221264-43-3 | |

| Record name | (3Z)-4-[2-(Dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Propylidine Ropinirole Hydrochloride, also known as DTXSID00858346 or Propylidine Ropinirole Hydrochloride(E/Z-Mixture), primarily targets Dopamine D2 receptors . These receptors are found within the caudate-putamen system in the brain. The stimulation of these receptors is believed to be crucial for the compound’s therapeutic effects.

Mode of Action

The compound acts as a non-ergoline dopamine agonist . It selectively stimulates dopamine D2 receptors, with a higher affinity for D3 than D2 or D4 receptor subtypes. The exact mechanism of action is unknown, but it is believed to be due to the stimulation of postsynaptic dopamine D2-type receptors within the caudate putamen in the brain.

Biochemical Pathways

The stimulation of dopamine d2 receptors is known to influence various neural pathways, potentially affecting motor control and other neurological functions.

Pharmacokinetics

Ropinirole, a related compound, is known to be rapidly and almost completely absorbed when taken orally, and it is extensively distributed from the vascular compartment. The bioavailability of ropinirole is approximately 50%.

Result of Action

It has been observed that ropinirole can alleviate lps-induced damage of human gingival fibroblasts by promoting cell viability, inhibiting cell apoptosis, and reducing the levels of il-1β, il-18, and tnf-α.

Action Environment

Studies on ropinirole have shown that its release rate and extent can be influenced by the formulation of the drug, such as the type of acrylate used in transdermal patches. Additionally, the presence of residual formaldehyde in lactose, a main excipient of the formulation, can lead to the formation of degradants.

Biological Activity

Propylidine Ropinirole Hydrochloride, a derivative of ropinirole, is primarily used as a dopamine agonist in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). This article explores its biological activity, pharmacodynamics, pharmacokinetics, and relevant case studies that illustrate its clinical efficacy and safety profile.

- Molecular Formula : C₁₉H₂₈N₂O HCl

- Molecular Weight : 300.45 g/mol

- CAS Number : 249622-62-6

Propylidine Ropinirole functions as a selective non-ergoline dopamine D2 receptor agonist. Its primary action involves stimulating dopamine receptors in the brain, particularly in the caudate-putamen system, which is crucial for regulating movement. The drug exhibits a higher affinity for D3 receptors, which are implicated in neuropsychiatric effects .

Pharmacokinetics

- Absorption :

- Distribution :

- Metabolism :

- Elimination :

Clinical Studies

- A study indicated that ropinirole effectively alleviates motor symptoms in Parkinson's disease patients, with significant improvements observed within the first week of treatment .

- In patients with RLS, ropinirole has shown to reduce symptoms significantly, enhancing sleep quality and reducing discomfort during periods of inactivity .

Case Study Overview

| Case Study | Condition | Treatment Duration | Outcome |

|---|---|---|---|

| Case 1 | Parkinson's Disease | 12 weeks | Significant reduction in UPDRS scores (Unified Parkinson's Disease Rating Scale) |

| Case 2 | Restless Legs Syndrome | 8 weeks | Improvement in sleep quality and reduction in RLS severity scores |

Adverse Effects

Common adverse effects associated with Propylidine Ropinirole include:

- Nausea

- Dizziness

- Somnolence

- Orthostatic hypotension

Severe reactions may include hallucinations or compulsive behaviors, particularly in elderly patients .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences between Propylidine Ropinirole Hydrochloride (E/Z-Mixture) and related compounds are summarized below:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Storage Conditions | Role/Application |

|---|---|---|---|---|---|

| Propylidine Ropinirole HCl (E/Z-Mixture) | C₁₉H₂₉ClN₂O | 336.9 | E/Z isomerism due to propylidine substituent | -20°C (inert atmosphere) | Impurity reference standard |

| Ropinirole Hydrochloride | C₁₆H₂₄N₂O·HCl | 296.84 | Dopamine D2 agonist; lacks propylidine group | Controlled room temperature | Therapeutic agent for Parkinson’s |

| Ropinirole Related Compound B | C₁₆H₂₂N₂O₂·HCl | 310.82 | Indoline-2,3-dione structure | Not specified | Degradation impurity |

| N-Despropyl Ropinirole HCl | C₁₃H₁₈N₂O·HCl | 254.76 | Missing two propyl groups from parent drug | Not specified | Metabolic impurity |

Key Observations :

- Isomerism : The E/Z isomerism in Propylidine Ropinirole HCl necessitates specialized chromatographic methods for separation, analogous to techniques used for Doxepin HCl’s E/Z isomers (e.g., optimized mobile phases and resolution thresholds ≥1.5) .

- Molecular Weight : Propylidine Ropinirole HCl is 12.6% heavier than the parent drug due to the propylidine substituent, altering lipophilicity and solubility .

- Stability : Unlike Ropinirole HCl tablets (stored at room temperature), Propylidine Ropinirole HCl requires -20°C storage , likely due to isomer instability or hygroscopicity .

Analytical Challenges and Methods

- Chromatographic Separation :

- Propylidine Ropinirole HCl’s E/Z isomers require high-performance liquid chromatography (HPLC) with conditions similar to those for Ropinirole HCl impurities (e.g., ammonium acetate buffer, acetonitrile-water mobile phases, UV detection at 215 nm) .

- Resolution (R ≥1.5) and relative retention times must be validated, as mandated by USP guidelines for isomer mixtures .

- Impurity Profiling: Propylidine Ropinirole HCl is classified as a process-related impurity (≤0.15% in APIs), whereas N-Despropyl Ropinirole is a metabolic impurity . Quantification uses relative response factors (RRF) and peak area normalization, as described in USP monographs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.